

Phomopsin D: A Technical Guide to its Fungal Endophyte Source, Biosynthesis, and Analysis

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Compound of Interest

Compound Name: *Phomosine D*

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Introduction

Phomopsins are a family of mycotoxins produced by the endophytic fungus *Diaporthe toxica* (previously known as *Phomopsis leptostromiformis*).^{[1][2]} This fungus is a known pathogen of lupin (*Lupinus* spp.) plants, and ingestion of infected plant material can lead to a fatal liver disease in livestock known as lupinosis.^{[3][4]} Phomopsins, particularly Phomopsin A, are potent inhibitors of microtubule formation, giving them significant antimitotic activity and making them of interest for potential anticancer drug development.^[4] This guide provides a comprehensive overview of the fungal source of Phomopsin D, its biosynthesis, and the experimental protocols for its study, with a focus on the well-characterized Phomopsin A due to the limited specific data available for Phomopsin D.

Fungal Source and Host Interaction

The primary fungal source of phomopsins is the endophytic fungus *Diaporthe toxica*, which exists in a symbiotic and pathogenic relationship with various lupin species. The fungus can cause stem blight in young lupins and also grows as a saprophyte on dead lupin material. Phomopsin production is particularly favored under humid conditions on senescent or dead plant matter.

The Phomopsin Family

Phomopsins are cyclic hexapeptides characterized by a 13-membered macrocyclic ring formed by an ether bridge. The family includes several congeners, with Phomopsin A being the most abundant and well-studied.

Phomopsin D is a known analogue of Phomopsin A, identified as octahydrophomopsin A. Its chemical structure is presented below.

- Molecular Formula: $C_{36}H_{47}ClN_6O_{12}$
- Molecular Weight: 791.24 g/mol

While the structures of Phomopsins A, B, and D have been elucidated, the majority of research has concentrated on Phomopsin A.

Quantitative Data on Phomopsin Production

Quantitative data for Phomopsin D is scarce in the literature. The following tables summarize the production of the major congener, Phomopsin A, by *Diaporthe toxica* under various conditions. These values provide a benchmark for the potential yields of phomopsins from this fungus.

Table 1: Phomopsin A Production on Lupin Beans

Inoculation Method	Incubation Time (days)	Phomopsin A Concentration (ppm)	Reference
Rehydrated, central inoculum (RHC)	7	34.23	
Rehydrated, central inoculum (RHC)	10	141.17	
Rehydrated, central inoculum (RHC)	14	310.18	
Rehydrated, central inoculum (RHC)	21	1082.17	
Commercial, central inoculum (AHC)	21	75.09	
Commercial, inoculum on the seed (AHL)	21	155.83	

Table 2: Phomopsin A Production in Liquid Media

Medium	Incubation Time	Phomopsin A Concentration (mg/L)	Reference
Czapek-Dox + 5-10 g/L yeast extract	Not specified	75 - 150	

Table 3: Phomopsin A Production on Pea Model System ($a_w = 0.98$)

| Incubation Time (days) | Phomopsin A Concentration (mg/kg) | Reference | | :--- | :--- | :--- | :---
| | 14 | 4.49 - 34.3 | |

Experimental Protocols

Fungal Culture for Phomopsin Production

Objective: To cultivate *Diaporthe toxica* for the production of phomopsins.

Materials:

- *Diaporthe toxica* strain (e.g., DSM 1894)
- Oat Flake Medium (OFM) or Potato Dextrose Agar (PDA)
- Sterile Petri dishes
- Incubator set to 25°C

Protocol:

- Prepare the desired culture medium (OFM or PDA) according to standard protocols. For OFM, boil 30 g of oat flakes in water for 10 minutes, add 20 g of agar, and bring the final volume to 1 L before sterilizing.
- Aseptically inoculate the center of the agar plates with a mycelial plug from a stock culture of *D. toxica*.
- Incubate the plates in the dark at 25°C.
- Monitor mycelial growth over a period of 21 days. For liquid cultures, use a medium such as Czapek-Dox supplemented with yeast extract and maintain stationary cultures at 25°C.

Extraction of Phomopsins from Fungal Culture

Objective: To extract phomopsins from solid or liquid fungal cultures.

Materials:

- Mycelium or lupin culture material
- Acetonitrile (ACN)
- Water
- Methanol (MeOH)

- Homogenizer
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges

Protocol for Solid Culture (Lupin Beans):

- Homogenize 200 mg of the inoculated lupin bean sample.
- Extract the homogenate with 1 mL of an acetonitrile:water (80:20 v/v) solution using a high-speed homogenizer.
- Centrifuge the sample at 4°C.
- Collect the supernatant for further clean-up and analysis.

Protocol for Liquid Culture:

- Separate the mycelium from the culture broth by filtration.
- Since approximately 95% of Phomopsin A is found in the culture liquid, the filtrate is the primary source for extraction.
- The extraction from the aqueous filtrate can be achieved by transferring the phomopsins into an organic solvent like tetrahydrofuran, followed by chromatography.

Purification and Quantification of Phomopsins

Objective: To purify and quantify phomopsins using chromatographic techniques.

Materials:

- Crude phomopsin extract
- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS)

- Phomopsin A standard

Protocol:

- Clean-up (optional but recommended): Pass the crude extract through a polymeric SPE cartridge to minimize matrix interference.
- UHPLC-MS/MS Analysis:
 - Inject the cleaned-up extract into the UHPLC-MS/MS system.
 - Use a suitable C18 column for separation.
 - Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with additives like formic acid or ammonium formate.
 - Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) for the phomopsin of interest. For Phomopsin A, transitions like $789 > 226$ and $789 > 323$ are monitored.
- Quantification:
 - Generate a calibration curve using a certified Phomopsin A standard.
 - Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

Signaling Pathways and Biosynthesis

Phomopsins are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis is governed by a dedicated gene cluster.

Phomopsin Biosynthetic Gene Cluster

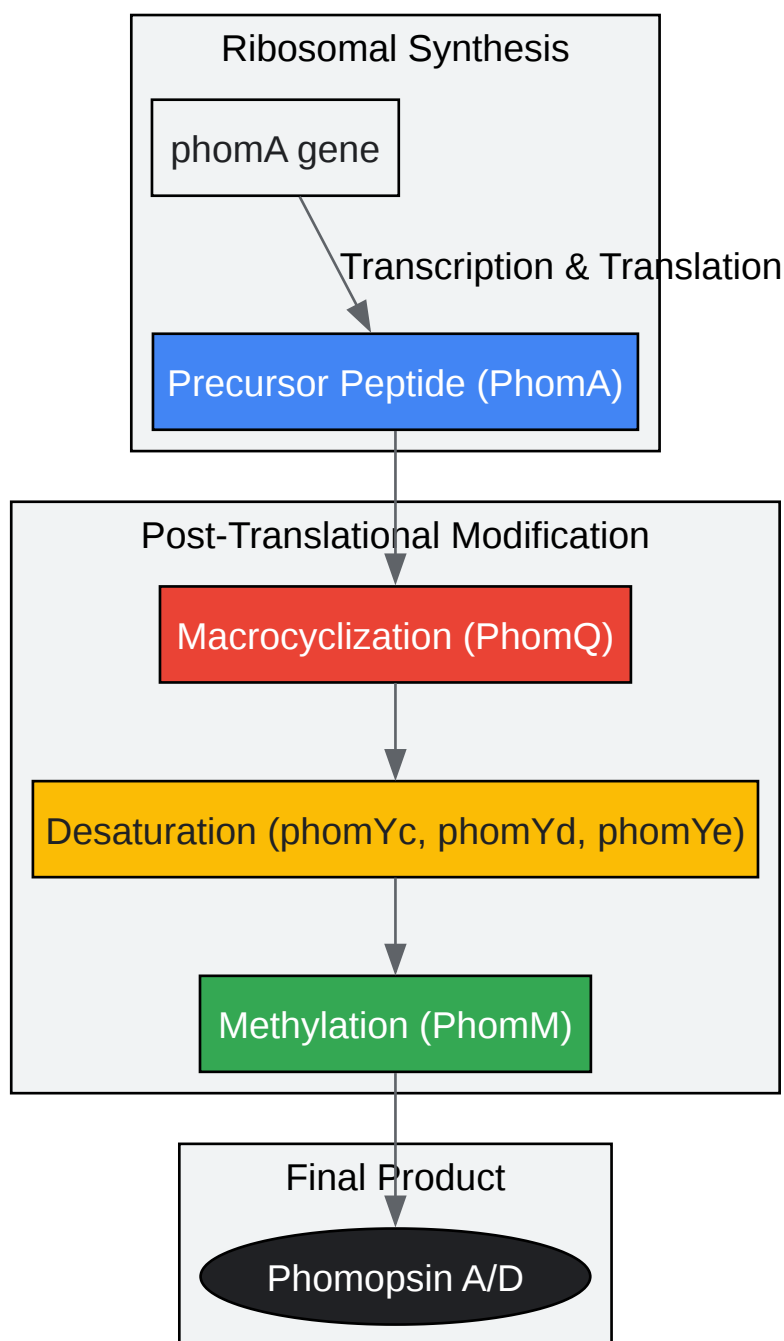
The core of the biosynthetic pathway involves the ribosomal synthesis of a precursor peptide, encoded by the *phomA* gene. This precursor peptide contains multiple copies of core peptide sequences (YVIPID and YVIPFD) that are subsequently modified by a series of enzymes encoded by other genes in the cluster.

Key enzymes in the pathway include:

- PhomQ: A tyrosinase responsible for the formation of the macrocyclic scaffold.
- PhomM: An S-adenosylmethionine (SAM)-dependent methyltransferase.
- phomYc, phomYd, phomYe: UstYa family proteins essential for the desaturation of amino acid moieties to form dehydroamino acids.

Visualizations

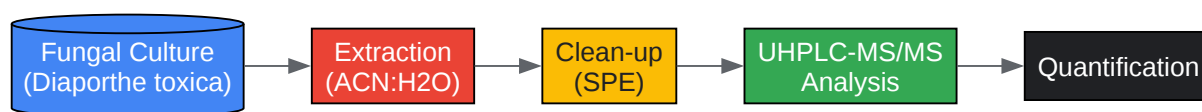
Phomopsin Biosynthesis Workflow



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Caption: Simplified workflow of phomopsin biosynthesis.

Experimental Workflow for Phomopsin Analysis



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Caption: General experimental workflow for phomopsin analysis.

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